

# Reference Ranges of 3-Hydroxybutyrylcarnitine in Human Plasma: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Hydroxybutyrylcarnitine

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This guide provides a comparative overview of the reference ranges of **3-Hydroxybutyrylcarnitine** (C4OH) in human plasma, based on available scientific data. It is intended to serve as a resource for researchers and professionals in drug development and metabolic studies. This document summarizes quantitative data, details common experimental protocols for measurement, and illustrates the analytical workflow.

## Understanding 3-Hydroxybutyrylcarnitine

**3-Hydroxybutyrylcarnitine**, also known as OH-Butyrylcarnitine (C4OH), is a short-chain acylcarnitine. Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a key process in energy production.[1] The levels of **3-Hydroxybutyrylcarnitine** in plasma can reflect the state of fatty acid and ketone body metabolism.[2] Elevated concentrations may be associated with conditions such as fasting, ketosis, low-carbohydrate diets, and certain metabolic disorders, including prediabetes and type 2 diabetes.[2][3]

## Quantitative Data Summary

The following table summarizes the reported reference ranges for **3-Hydroxybutyrylcarnitine** in the plasma of healthy human adults. The data is primarily derived from metabolomic studies utilizing tandem mass spectrometry.

Reference Range (µM)	Population	Analytical Method	Source
0.04 ± 0.02	Adult (>18 years old), Both sexes	Not specified	Human Metabolome Database
0 - 0.05	Not specified	Not specified	Lab Results Explained[2]

Note: Data on specific reference ranges for **3-Hydroxybutyrylcarnitine** in large, diverse cohorts of healthy adults is limited in publicly available literature. The provided values serve as a general guideline.

## Experimental Protocols for Quantification

The quantification of **3-Hydroxybutyrylcarnitine** in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection of various acylcarnitines. While specific protocols may vary between laboratories, a general workflow is outlined below.

## Sample Preparation

A common and efficient method for preparing plasma samples for acylcarnitine analysis is protein precipitation.

- **Initial Preparation:** A small volume of plasma (typically 50-100 µL) is used.
- **Internal Standard Addition:** A solution containing a stable isotope-labeled internal standard (e.g., d3-carnitine) is added to the plasma sample. This is crucial for accurate quantification by correcting for matrix effects and variations during sample processing and analysis.
- **Protein Precipitation:** A protein precipitating agent, such as cold acetonitrile or methanol, is added to the plasma sample. The mixture is then vortexed to ensure thorough mixing.
- **Centrifugation:** The sample is centrifuged at a high speed to pellet the precipitated proteins.
- **Supernatant Collection:** The resulting supernatant, which contains the acylcarnitines, is carefully collected for analysis.

- **Derivatization (Optional):** In some protocols, the acylcarnitines in the supernatant are derivatized, for example, by butylation with butanolic HCl. This can improve the chromatographic properties and ionization efficiency of the analytes.

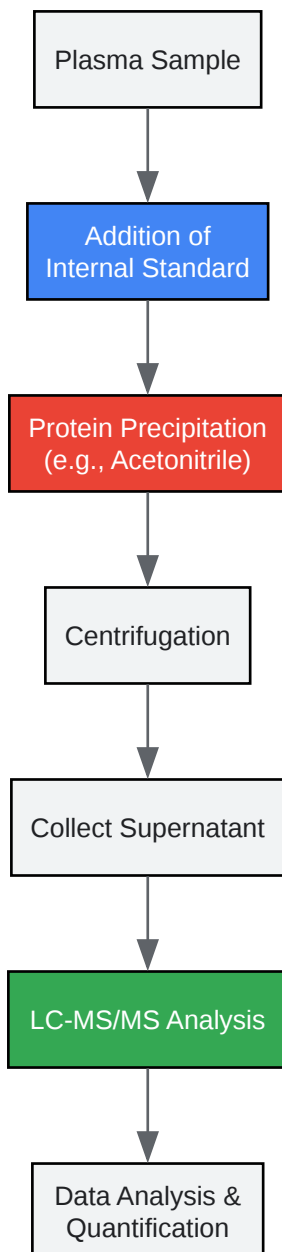
## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- **Chromatographic Separation:** The prepared sample extract is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the different acylcarnitines based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve peak shape and ionization, is typically employed.
- **Mass Spectrometric Detection:** The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
- **Quantification:** The quantification of **3-Hydroxybutyrylcarnitine** is achieved using Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion for **3-Hydroxybutyrylcarnitine** and one or more of its characteristic product ions. A common characteristic of acylcarnitines is the generation of a precursor ion at  $m/z$  85. By monitoring these specific mass transitions, the instrument can selectively detect and quantify the target analyte with high sensitivity and specificity.

## Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the analytical process and the metabolic origin of **3-Hydroxybutyrylcarnitine**, the following diagrams are provided.

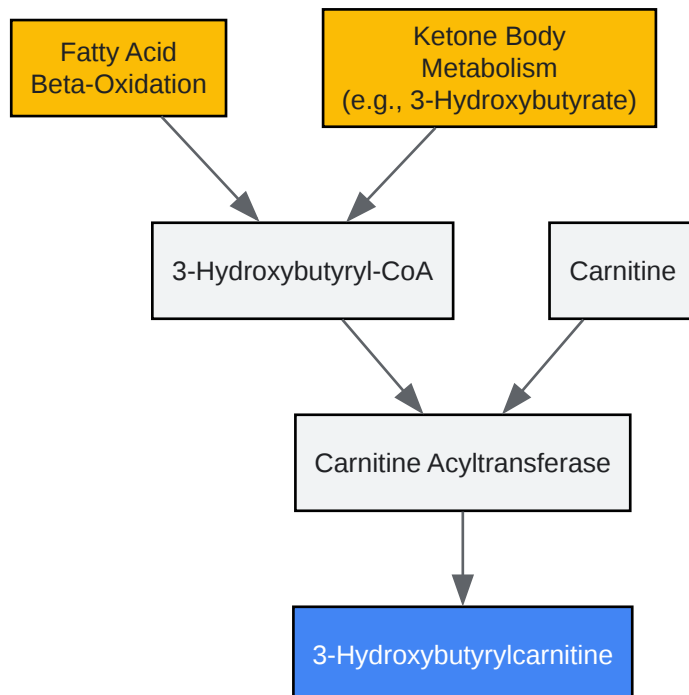
## Experimental Workflow for 3-Hydroxybutyrylcarnitine Analysis



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Caption: A simplified workflow for the analysis of **3-Hydroxybutyrylcarnitine** in plasma.

## Simplified Metabolic Origin of 3-Hydroxybutyrylcarnitine



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Caption: The formation of **3-Hydroxybutyrylcarnitine** from fatty acid and ketone body metabolism.

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## References

- 1. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OH-Butyrylcarnitine, C4OH - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
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